molecular formula C27H20N4O3S B5310507 4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

Cat. No.: B5310507
M. Wt: 480.5 g/mol
InChI Key: OLIHAVNCGOZICM-NXVVXOECSA-N
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Description

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that features a quinoxaline moiety linked to a naphthalene derivative through a sulfonamide bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Properties

IUPAC Name

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O3S/c32-26(21-10-9-19-5-1-2-6-20(19)17-21)15-16-28-22-11-13-23(14-12-22)35(33,34)31-27-18-29-24-7-3-4-8-25(24)30-27/h1-18,28H,(H,30,31)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHAVNCGOZICM-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with a quinoxaline derivative in the presence of a sulfonamide group. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming increasingly common in the industrial synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, naphthalene derivatives, and sulfonamide-substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar biological activities.

    Quinoxaline derivatives: These compounds share the quinoxaline moiety and are often studied for their antimicrobial and anticancer properties.

    Sulfonamide derivatives: These compounds share the sulfonamide group and are widely used in medicinal chemistry.

Uniqueness

4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is unique due to its combination of a naphthalene moiety, a quinoxaline moiety, and a sulfonamide group. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for scientific research.

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